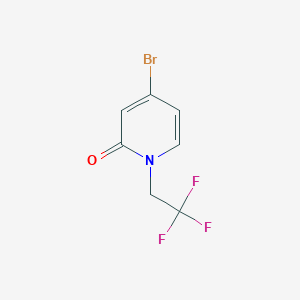

4-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one

Description

4-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one is a fluorinated pyridinone derivative characterized by a bromine atom at the 4-position and a trifluoroethyl group at the 1-position of the pyridin-2(1H)-one ring. This compound is of significant interest in medicinal chemistry due to the electron-withdrawing effects of the trifluoroethyl group, which enhance metabolic stability and bioavailability . Its synthesis typically involves alkylation of 5-bromo-6-methylpyridin-2(1H)-one with 2,2,2-trifluoroethyl triflate in the presence of cesium carbonate, as reported in pharmaceutical patents for intermediates in kinase inhibitor development . The compound’s molecular weight is 258.11 g/mol, with a purity >95% in commercial supplies .

Key applications include its role as a precursor in synthesizing biologically active molecules, such as (3S,5S,6R)-3-amino-5-(2-fluoro-3-methylphenyl)-6-methyl-1-(2,2,2-trifluoroethyl)piperidin-2-one, a candidate for therapeutic agents targeting neurological disorders .

Properties

IUPAC Name |

4-bromo-1-(2,2,2-trifluoroethyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-5-1-2-12(6(13)3-5)4-7(9,10)11/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDLTEUJXIRFMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C=C1Br)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromopyridin-2(1H)-one and 2,2,2-trifluoroethyl bromide.

Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate or sodium hydride is used to deprotonate the pyridinone, facilitating the nucleophilic substitution reaction.

Procedure: The deprotonated pyridinone reacts with 2,2,2-trifluoroethyl bromide in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (typically 60-80°C) to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control to ensure consistent product quality.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridinone derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

4-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one has been investigated for its potential as an anticancer agent. Studies indicate that it may modulate enzyme activity through mechanisms such as competitive inhibition or allosteric modulation. For instance, targeting kinases involved in cancer signaling pathways could lead to significant inhibition of tumor growth.

Case Study: Kinase Inhibition

- Target : Kinase enzymes involved in cancer proliferation.

- Mechanism : Competitive inhibition leading to reduced signaling pathways associated with tumor growth.

- Outcome : Promising results in preclinical models suggest potential for further development as a therapeutic agent.

Material Science Applications

1. Polymer Chemistry

The compound serves as a building block in the synthesis of various polymers and materials due to its functional groups that can participate in polymerization reactions. Its halogenated structure enhances its reactivity, making it suitable for creating copolymers with tailored properties.

Case Study: Synthesis of Graft Copolymers

- Methodology : Utilization of atom transfer radical polymerization (ATRP) techniques.

- Result : Successful preparation of graft copolymers with enhanced mechanical properties and thermal stability .

Analytical Techniques

To confirm the purity and identity of synthesized this compound, several analytical techniques are employed:

- Nuclear Magnetic Resonance Spectroscopy (NMR)

- Mass Spectrometry (MS)

- High-Performance Liquid Chromatography (HPLC)

These techniques ensure that the compound meets the required specifications for further applications in research and industry .

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one depends on its specific application:

Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity.

Pathways Involved: The compound can interact with various biochemical pathways, influencing processes such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structurally related pyridin-2(1H)-one derivatives and their distinguishing features:

Biological Activity

4-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one, with the CAS number 1936350-19-4, is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, structural characteristics, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C7H5BrF3NO, with a molecular weight of 256.022 g/mol. Its structure features a bromine atom and a trifluoroethyl group attached to a pyridinone ring, which may influence its biological activity due to the electronic effects of the halogen and trifluoromethyl substituents.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1936350-19-4 |

| Molecular Formula | C7H5BrF3NO |

| Molecular Weight | 256.022 g/mol |

| Appearance | Not available |

| Purity | 95% |

Antifungal Activity

Recent studies have indicated that derivatives of pyridinones exhibit antifungal properties. While specific data on this compound is limited, related compounds with similar structures have shown promising antifungal activity against various plant-pathogenic fungi. For instance, modifications at different positions on the pyridinone ring have been explored for their efficacy against fungal strains .

Antiproliferative Activity

Research has highlighted the antiproliferative effects of compounds with similar frameworks. In one study, various derivatives were tested against cancer cell lines, revealing that certain modifications led to enhanced potency compared to controls . Although direct studies on this compound are scarce, its structural similarities suggest potential for similar biological effects.

Case Study 1: Inhibition of Collagen Synthesis

A study focused on related pyridine derivatives demonstrated their ability to inhibit collagen synthesis in hepatic stellate cells. This finding suggests potential applications for compounds like this compound in treating fibrotic diseases by modulating extracellular matrix components .

Case Study 2: Selective Bromodomain Inhibition

Another study involving structurally related compounds revealed their effectiveness as selective bromodomain inhibitors. This class of compounds showed significant selectivity for specific bromodomain targets involved in transcriptional regulation and cancer progression . Although not directly studied for this compound, these findings highlight the potential for similar mechanisms of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.